ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
The compound is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “ethyl”, “tert-butyl”, and “methyl” groups are substituents on the pyrazole ring .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods, often involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The specific synthesis pathway for this compound would depend on the placement of the substituents on the pyrazole ring .Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The specific reactions would depend on the substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, solubility, and stability would typically be determined experimentally .Scientific Research Applications
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Anaerobic Biodegradation of Ethyl tert-butyl Ether (ETBE) and tert-butyl Alcohol (TBA) in Groundwater
- Application Summary : ETBE and TBA are ether oxygenates added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . Understanding their anaerobic biodegradation in groundwater is important, given that ETBE is replacing MTBE as a gasoline additive in several regions .
- Methods : Non-isotopic methods, such as the detection of contaminant loss, metabolites, or ETBE- and TBA-degrading bacteria are not sufficiently sensitive to track anaerobic biodegradation in situ . Compound- and position-specific stable isotope analysis provides a means to study MTBE biodegradation .
- Results : The lack of studies demonstrating anaerobic biodegradation of ETBE, and its product TBA, reflects the relative resistance of ethers and alcohols with a tertiary carbon atom to enzymatic attack under anoxic conditions .
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Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Application Summary : This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods : The synthesis involved several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, introduction of a formyl group, and introduction of the TBS-protected enyne side chain through the Horner–Wadsworth–Emmons olefination .
- Results : The resultant flow process was more efficient, versatile .
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Ethyl tert-butyl ether (ETBE) as an Oxygenate Gasoline Additive
- Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . It offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .
- Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .
- Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .
-
tert-Butyl Ethers of Renewable Diols as Oxygenated Additives for Motor Gasoline
- Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .
- Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .
- Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .
-
Ethyl tert-butyl ether (ETBE) as an Oxygenate Gasoline Additive
- Application Summary : ETBE is commonly used as an oxygenate gasoline additive in the production of gasoline from crude oil . ETBE offers equal or greater air quality benefits than ethanol, while being technically and logistically less challenging .
- Methods : ETBE is manufactured industrially by the acidic etherification of isobutylene with ethanol at a temperature of 30–110 °C and a pressure of 0,8–1,3 MPa . The reaction is carried out with an acidic ion-exchange resin as a catalyst .
- Results : Unlike ethanol, ETBE does not induce evaporation of gasoline, which is one of the causes of smog, and does not absorb moisture from the atmosphere .
-
tert-Butyl Ethers of Renewable Diols as Oxygenated Additives for Motor Gasoline
- Application Summary : The study investigates tert-butoxy alkanols that have vicinal tert-butoxy and hydroxy groups in their molecules from the perspective of their usability as oxygenated additives for motor gasoline .
- Methods : A series of propylene glycol mono-tert-butyl ether (PTBE) and glycerol di-tert-butyl ether (di-GTBE) samples were prepared . PTBE was prepared by direct acid-catalytic alkylation of diols with tert-butanol, and di-GTBE by alkylation of epichlorohydrin .
- Results : Adding PTBE and di-GTBE to base motor gasoline was found to improve its antiknock performance . The study also describes the effect of polyol tert-butyl ether additives on the cloud point depression of ethanol-blended gasoline (low-temperature phase stabilization) and demonstrates a positive synergistic effect of adding the ethers mixed with ethanol .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-15-10(14)8-7-9(11(2,3)4)12-13(8)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHRMJIHAFFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384064 | |
Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
133261-10-6 | |
Record name | Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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